9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Overview
Description
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound with the molecular formula C8H13NO2 and a molecular weight of 155.198 g/mol This compound is part of a class of bicyclic compounds that contain both nitrogen and oxygen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence various biochemical pathways. Detailed studies on its mechanism of action are limited, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: A hydrochloride salt form with similar structural features but different physicochemical properties.
9-Methyl-7-oxa-9-azabicyclo[3.3.1]nonan-3-one: A positional isomer with the oxygen atom located at a different position within the bicyclic structure.
Uniqueness
9-Methyl-3-oxa-9-azabicyclo[331]nonan-7-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCBNBNYPNNLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(=O)CC1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992979 | |
Record name | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-81-9 | |
Record name | 7224-81-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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